5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione
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Overview
Description
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione typically involves multiple steps. One common method starts with commercially available 4-bromoaniline. The process involves:
Diazotization: 4-bromoaniline is treated with sodium nitrite and hydrochloric acid at 0°C to form a diazonium salt.
Reduction: The diazonium salt is reduced using stannous chloride in hydrochloric acid to yield 4-bromophenylhydrazine.
Condensation: 4-bromophenylhydrazine is condensed with ethyl pyruvate in ethanol under reflux conditions to form an intermediate product.
Cyclization: The intermediate undergoes cyclization in the presence of polyphosphoric acid at elevated temperatures to form ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation: The ester is then benzylated using 4-chlorobenzyl chloride and cesium carbonate in dimethylformamide at 60°C.
Hydrolysis: The benzylated ester is hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Known for its potent antibacterial activity.
5-Fluoro-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Studied for its antiviral properties.
Uniqueness
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the indole scaffold makes it a valuable compound for various research applications.
Biological Activity
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a bromine atom at the 5-position and a 4-chlorobenzyl group attached to the indole ring. Its molecular formula is C15H10BrClN2O2, with a molecular weight of approximately 371.7 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.
Synthesis Methods:
The synthesis typically involves bromination of indole derivatives followed by coupling reactions with chlorobenzyl compounds. Various methodologies have been reported, including:
- Multicomponent reactions under visible light conditions, which enhance yield and reduce environmental impact .
- Conventional synthetic routes involving standard organic reactions like nucleophilic substitutions and cyclizations.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | |
Escherichia coli | 1.0 µg/mL | |
Pseudomonas aeruginosa | 0.8 µg/mL |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like gatifloxacin .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies using various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
These findings suggest potential for further development in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and cancer cells .
- Cellular Pathway Modulation: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of related indole derivatives, highlighting the significance of specific substituents in enhancing biological activity. For instance, modifications at the bromine position were found to influence antibacterial potency significantly .
Properties
Molecular Formula |
C15H9BrClNO2 |
---|---|
Molecular Weight |
350.59 g/mol |
IUPAC Name |
5-bromo-1-[(4-chlorophenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-3-6-13-12(7-10)14(19)15(20)18(13)8-9-1-4-11(17)5-2-9/h1-7H,8H2 |
InChI Key |
XKKQQKZPZPGGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl |
Origin of Product |
United States |
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